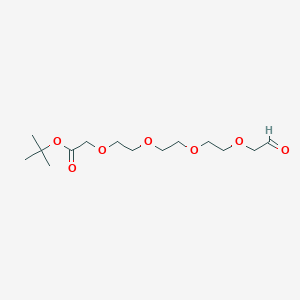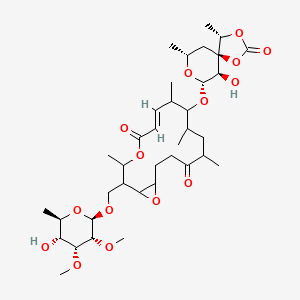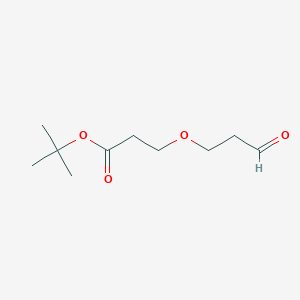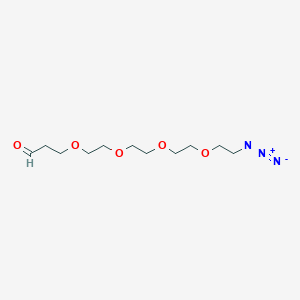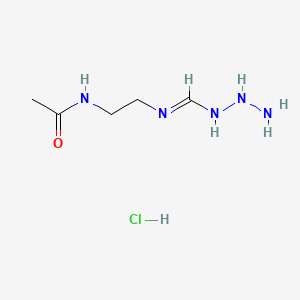
Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALT-946 HCl is an inhibitor of advanced glycation that has been shown to improve severe nephropathy in the diabetic transgenic (mREN-2)27 rat.
Aplicaciones Científicas De Investigación
1. Synthesis and Biological Evaluation
A study conducted by Barlow et al. (1991) focused on the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including variants of Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride. They explored the impact of different N-acyl, N-alkyl, and amino functions on the biological activity as opioid kappa agonists, discovering potent compounds with significant biological effects.
2. Anticancer Drug Synthesis and Molecular Docking
Sharma et al. (2018) Sharma et al., 2018 synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of the mentioned Acetamide, and studied its structure and anticancer properties. The study involved molecular docking analysis targeting the VEGFr receptor, suggesting potential applications in cancer treatment.
3. Structural Analysis of Amide Derivatives
Kalita and Baruah (2010) Kalita & Baruah, 2010 examined the structure of stretched amides related to this compound. Their work highlighted the unique spatial orientations and geometries these compounds can adopt, contributing to our understanding of their interactions at a molecular level.
4. Chemoselective Acetylation in Antimalarial Drug Synthesis
Magadum and Yadav (2018) Magadum & Yadav, 2018 researched the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study demonstrates a significant application in pharmaceutical chemistry, particularly in the synthesis of essential medications.
5. Comparative Metabolism in Herbicides
Coleman et al. (2000) Coleman et al., 2000 investigated the metabolism of chloroacetamide herbicides, closely related to this compound. The study's insights into the metabolic pathways of these herbicides in human and rat liver microsomes are crucial for understanding their environmental and health impacts.
6. Versatile Electrophore Reagent for Organic Analysis
Lu and Giese (2000) Lu & Giese, 2000 synthesized and characterized AMACE1, a compound related to this compound. They demonstrated its utility as an electrophore reagent in trace organic analysis, highlighting its potential for detailed and sensitive analytical applications.
Propiedades
Número CAS |
192511-71-0 |
|---|---|
Fórmula molecular |
C5H14ClN5O |
Peso molecular |
195.65 |
Nombre IUPAC |
Acetamide, N-(2-((hydrazinyliminomethyl)amino)ethyl)-, hydrochloride (1:1) |
InChI |
1S/C5H13N5O.ClH/c1-5(11)8-3-2-7-4-9-10-6;/h4,10H,2-3,6H2,1H3,(H,7,9)(H,8,11);1H |
Clave InChI |
CMCWIHQJEQYHPX-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCN/C=N/NN.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ALT-946 HCl, ALT946 HCl, ALT 946 HCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






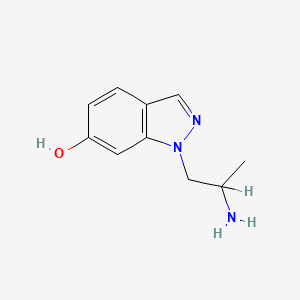
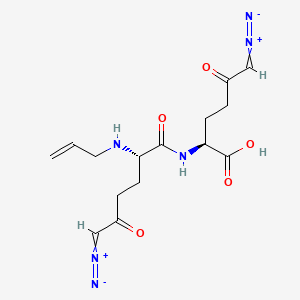
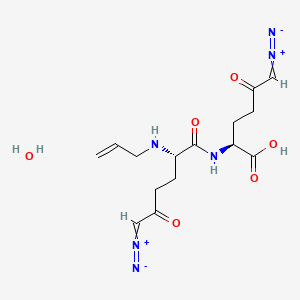
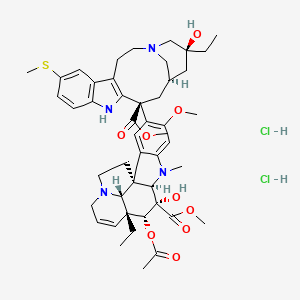
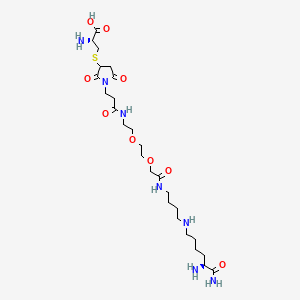
![[(2R,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B605278.png)
![Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B605280.png)
